molecular formula C24H20N4OS B11493406 3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile

3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile

Cat. No.: B11493406
M. Wt: 412.5 g/mol
InChI Key: BXWAOVCBBPOSTP-UHFFFAOYSA-N
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Description

3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile is a complex organic compound featuring a triazole ring, a benzonitrile group, and a hydroxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The benzonitrile group is introduced via a nucleophilic substitution reaction, often using cyanide sources like cuprous cyanide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The triazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the triazole ring, hydroxyphenyl group, and benzonitrile moiety allows for diverse interactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H20N4OS

Molecular Weight

412.5 g/mol

IUPAC Name

3-[[5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C24H20N4OS/c25-16-18-7-6-8-19(15-18)17-30-24-27-26-23(28(24)21-10-2-1-3-11-21)14-13-20-9-4-5-12-22(20)29/h1-12,15,29H,13-14,17H2

InChI Key

BXWAOVCBBPOSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C#N)CCC4=CC=CC=C4O

Origin of Product

United States

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